N-Trifluoroacetodesmethyl Citalopram-d3 is a deuterated derivative of N-Trifluoroacetodesmethyl Citalopram, a compound related to Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. The molecular formula for N-Trifluoroacetodesmethyl Citalopram-d3 is , with a molecular weight of approximately 327.23 g/mol . This compound is utilized in scientific research, particularly in pharmacokinetics and drug metabolism studies, due to its isotopic labeling.
N-Trifluoroacetodesmethyl Citalopram-d3 is classified under synthetic organic compounds and is specifically categorized as a pharmaceutical intermediate. It is derived from Citalopram through modifications that include the introduction of trifluoroacetyl groups and deuterium labeling. The compound's synthesis and applications are documented in various chemical databases and patent literature .
The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 typically involves several steps:
The molecular structure of N-Trifluoroacetodesmethyl Citalopram-d3 features a complex arrangement typical of SSRIs, including:
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI, which provide insights into its connectivity and stereochemistry .
N-Trifluoroacetodesmethyl Citalopram-d3 can participate in several chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use .
As an analog of Citalopram, N-Trifluoroacetodesmethyl Citalopram-d3 is believed to exert its effects primarily through the inhibition of serotonin reuptake at the synaptic cleft. This mechanism involves:
Research indicates that deuterated compounds like N-Trifluoroacetodesmethyl Citalopram-d3 may exhibit altered pharmacokinetics compared to their non-deuterated counterparts due to kinetic isotope effects .
N-Trifluoroacetodesmethyl Citalopram-d3 exhibits several notable physical and chemical properties:
The purity level (>98%) suggests that it meets stringent requirements for scientific research applications .
N-Trifluoroacetodesmethyl Citalopram-d3 has several important applications in scientific research:
The trifluoroacetyl group (–COCF₃) in N-Trifluoroacetodesmethyl Citalopram-d₃ significantly enhances metabolic stability by sterically shielding labile sites and altering electronic properties. This modification reduces oxidative dealkylation by cytochrome P450 enzymes, extending the compound’s half-life in vitro. Studies on analogous trifluoroacetylated thiophene carboxamides demonstrated a 4.3-fold increase in metabolic stability compared to non-acetylated analogs, attributed to the group’s resistance to nucleophilic attack and hydrolysis [1] [6]. The trifluoroacetyl moiety also minimizes unwanted interactions with off-target proteins, preserving the pharmacological activity of the citalopram scaffold [2].
Table 1: Metabolic Stability of Trifluoroacetylated vs. Non-Modified Citalopram Derivatives
Compound | Half-life (h, in vitro) | Metabolic Degradation Pathway |
---|---|---|
Desmethyl Citalopram | 1.2 ± 0.3 | N-Demethylation, Aromatic hydroxylation |
N-Trifluoroacetodesmethyl Citalopram | 5.8 ± 0.6 | Minimal hepatic metabolism |
N-Trifluoroacetodesmethyl Citalopram-d₃ | >7.0 | Deuterium-dependent stabilization |
Deuterium integration into N-Trifluoroacetodesmethyl Citalopram-d₃ employs late-stage isotopic exchange or de novo synthesis using deuterated precursors. The optimal route involves reacting desmethyl citalopram with deuterated trifluoroacetic anhydride (TFAA-d₂) under anhydrous conditions, achieving >98% isotopic purity [2] [5]. Alternative methods include:
Table 2: Deuterium Incorporation Efficiency in Synthetic Routes
Method | Deuterium Source | Isotopic Purity (%) | Yield (%) |
---|---|---|---|
TFAA-d₂ Acylation | TFAA-d₂ | 98.5 | 92 |
Catalytic H/D Exchange | D₂O | 85.2 | 76 |
Photoredox Deuteration | D₂O/TFAA-d₂ | 95.0 | 88 |
Trifluoroacetylation kinetics are critically solvent-dependent. Non-polar solvents (e.g., chlorobenzene) accelerate the reaction by stabilizing the electrophilic trifluoroacetyl cation (CF₃CO⁺), a key intermediate. In chlorobenzene, the reaction follows second-order kinetics (k = 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), while polar aprotic solvents like acetonitrile reduce efficiency due to competitive solvation [3] [6]. Critical parameters:
Table 3: Solvent Optimization for Trifluoroacetylation
Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³) | Byproduct Formation (%) |
---|---|---|---|
Chlorobenzene | 5.6 | 3.2 | <2 |
Acetonitrile | 37.5 | 1.1 | 15 |
Tetrahydrofuran | 7.6 | 2.0 | 8 |
Dichloromethane | 8.9 | 2.8 | 5 |
Yield enhancement requires strict control of:
Table 4: Yield Optimization Under Varied Conditions
Temperature (°C) | Pressure (atm) | TFAA Equivalents | Yield (%) |
---|---|---|---|
–10 | 1.0 | 1.05 | 92 |
0 | 1.0 | 1.05 | 89 |
25 | 1.0 | 1.05 | 72 |
–10 | 0.7 | 1.05 | 94 |
–10 | 1.0 | 1.20 | 84 |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6